molecular formula C6H8BrCl2N3O2 B1448713 (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride CAS No. 1803587-37-2

(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride

Cat. No. B1448713
CAS RN: 1803587-37-2
M. Wt: 304.95 g/mol
InChI Key: JZQRLLGVIYIALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1803587-37-2 . It has a molecular weight of 304.96 and its IUPAC name is (2-bromo-5-nitrophenyl)hydrazine dihydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride” is 1S/C6H6BrN3O2.2ClH/c7-5-2-1-4 (10 (11)12)3-6 (5)9-8;;/h1-3,9H,8H2;2*1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride” is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 304.96 .

Scientific Research Applications

Antineoplastic and Trypanocidal Activities

A study on the synthesis and evaluation of 1,2,2-tris(sulfonyl)hydrazines, which are conceptualized as prodrugs of 1,2-bis(sulfonyl)hydrazines, highlighted their potential in antineoplastic and trypanocidal activities. 1-Methyl-1,2,2-tris(methylsulfonyl)hydrazine was identified as an effective antitrypanosomal agent, while its chloroethyl variant showed potent antineoplastic activity against leukemia and sarcoma in mice. These compounds do not produce isocyanates, which are known for their host toxicity in cancer chemotherapy, making them promising agents for further research in trypanosomal and cancer treatments (Shyam et al., 1990).

Formation of DNA Adducts

Research into hydralazine and other hydrazine derivatives has demonstrated their ability to be activated in vivo and in vitro to methylating intermediates, leading to the formation of O6-methyl- and N7-methylguanines in DNA. This activation process indicates the potential genotoxicity of hydrazine derivatives, which may contribute to their carcinogenicity (Mathison et al., 1994).

Metabolism Studies

15N-NMR spectroscopy has been utilized to study the metabolism of hydrazine in rats, revealing several metabolites in urine, including ammonia, unchanged hydrazine, acetylhydrazine, diacetylhydrazine, and carbazic acid. This research provides significant insights into the metabolic pathways of hydrazine and its interaction with biological systems (Preece et al., 1991).

Antitumor and Alkylating Activity

Another study focused on 1,2-bis(arylsulfonyl)-1-methylhydrazines and their antineoplastic activity against leukemia, identifying compounds that significantly increased survival time in tumor-bearing mice. This work emphasizes the importance of the ability to alkylate in the expression of antitumor activity by such agents (Shyam et al., 1986).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-bromo-5-nitrophenyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2.2ClH/c7-5-2-1-4(10(11)12)3-6(5)9-8;;/h1-3,9H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQRLLGVIYIALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride
Reactant of Route 3
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride
Reactant of Route 4
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride
Reactant of Route 5
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride
Reactant of Route 6
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.